molecular formula C20H21N3O B471520 14,14-dimethyl-10-(pyridin-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one CAS No. 332898-11-0

14,14-dimethyl-10-(pyridin-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one

Cat. No.: B471520
CAS No.: 332898-11-0
M. Wt: 319.4g/mol
InChI Key: LQLJKFQIQRAIOP-UHFFFAOYSA-N
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Description

14,14-dimethyl-10-(pyridin-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly for their sedative and anxiolytic properties. This specific compound, due to its unique structure, has garnered interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary target of this compound is the GABA_A receptors . These receptors play a crucial role in the central nervous system, mediating inhibitory neurotransmission through the action of the neurotransmitter gamma-aminobutyric acid (GABA).

Mode of Action

This compound interacts with the benzodiazepine binding site on GABA_A receptors . The binding of the compound to this site enhances the effect of GABA, leading to an increase in the influx of chloride ions into the neuron. This results in hyperpolarization of the neuron, making it less likely to fire and thus exerting an inhibitory effect on neurotransmission.

Biochemical Pathways

The compound’s action on GABA_A receptors affects the GABAergic pathway . This pathway is involved in various physiological processes, including sleep regulation, muscle relaxation, and the reduction of anxiety. By enhancing the effect of GABA, the compound can exert a calming effect, reducing anxiety and promoting relaxation.

Result of Action

The molecular effect of the compound’s action is the enhancement of GABA-mediated neurotransmission, leading to an overall inhibitory effect on the central nervous system . At the cellular level, this results in the hyperpolarization of neurons, reducing their excitability. The net effect of these actions is a reduction in anxiety and a promotion of relaxation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14,14-dimethyl-10-(pyridin-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one involves multiple steps, typically starting with the formation of the benzodiazepine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a suitable benzodiazepine precursor under reflux conditions in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

14,14-dimethyl-10-(pyridin-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying receptor-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored, particularly in the treatment of anxiety and other neurological disorders.

    Industry: The compound’s stability and reactivity make it a candidate for use in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic properties.

    Lorazepam: Known for its sedative effects, often used in the treatment of anxiety.

    Clonazepam: Used for its anticonvulsant properties.

Uniqueness

What sets 14,14-dimethyl-10-(pyridin-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one apart is its unique structural features, such as the presence of the pyridine ring and the specific substitution pattern. These features may confer distinct pharmacological properties and reactivity compared to other benzodiazepines.

Properties

IUPAC Name

9,9-dimethyl-6-pyridin-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-20(2)11-16-18(17(24)12-20)19(15-9-5-6-10-21-15)23-14-8-4-3-7-13(14)22-16/h3-10,19,22-23H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLJKFQIQRAIOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=N4)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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